![molecular formula C12H15Cl2NO5S B1683590 Racephenicol CAS No. 19934-71-5](/img/structure/B1683590.png)
Racephenicol
Overview
Description
Racephenicol is a compound used for bacterial infections . It is also known as GLITISOL .
Molecular Structure Analysis
Racephenicol has a molecular formula of C12H15Cl2NO5S and a molecular weight of 356.222 . The structure of a molecule can be analyzed using various techniques such as molecular dynamics simulations and molecular structure similarity analysis .Physical And Chemical Properties Analysis
Racephenicol’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 695.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 79.8±0.4 cm3, a polar surface area of 112 Å2, and a molar volume of 238.8±3.0 cm3 .Scientific Research Applications
Pharmacokinetic Studies
Racephenicol has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body. A study involved the simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high-performance liquid chromatography . These studies are crucial for determining the appropriate dosages for therapeutic use and understanding how the drug interacts with the body over time.
Antibiotic Resistance Research
The impact of Racephenicol on antibiotic resistance has been a significant area of research. Studies have shown that the use of Racephenicol can lead to an increase in antibiotic-resistant lactose-fermenting enteric bacteria in animals . This research is vital for developing strategies to mitigate the rise of antibiotic resistance, which is a growing concern in both human and veterinary medicine.
Veterinary Medicine Applications
In veterinary medicine, Racephenicol has been recommended for the treatment of fowl cholera by adding it to poultry feed . The research in this field explores the efficacy of Racephenicol in treating animal diseases and its potential impact on producing antibiotic-resistant strains.
Environmental Impact Studies
Research into the environmental effects of Racephenicol is essential to understand how the drug affects ecosystems when it enters the environment, for instance, through agricultural runoff. While specific studies on Racephenicol’s environmental impact are not readily available, the broader field investigates how antibiotics can affect soil bacterial communities and resistance gene abundances .
Therapeutic Uses in Human Medicine
Racephenicol’s therapeutic applications in human medicine have been explored in various countries. For instance, in China and Italy, Racephenicol has been used to treat human diseases, and in Brazil, it has been widely applied for treating sexually transmitted diseases and pelvic inflammatory disease .
Mechanism of Action
Target of Action
Racephenicol, also known as Racepinephrine, is a non-selective α- and β-adrenergic receptor agonist . These receptors are all G-protein-coupled receptors .
Mode of Action
The main therapeutic effect of Racephenicol arises from its agonist action on β2-adrenergic receptors . This interaction activates adenylyl cyclase and increases intracellular cyclic AMP production .
Biochemical Pathways
Racephenicol’s interaction with β2-adrenergic receptors leads to bronchial smooth muscle relaxation . This is particularly beneficial in the treatment of respiratory distress in conditions such as asthma .
Pharmacokinetics
It is known that when given subcutaneously or intramuscularly, racephenicol has a rapid onset and short duration of action .
Result of Action
The primary result of Racephenicol’s action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic Racephenicol via inhalation resulted in improved clinical symptoms .
Action Environment
These can include soil-related factors, animal husbandry and waste management practices, potable and wastewater conditions, and food safety practices .
properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033713, DTXSID501333049 | |
Record name | Racephenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racephenicol | |
CAS RN |
19934-71-5, 847-25-6 | |
Record name | WIN 5063-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racephenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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